1,7-Naphthyridine-8-carbaldehyde CAS 1824129-24-9 properties
1,7-Naphthyridine-8-carbaldehyde CAS 1824129-24-9 properties
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 1,7-Naphthyridine-8-carbaldehyde (CAS 1824129-24-9).[1]
CAS: 1824129-24-9 | Formula: C₉H₆N₂O | MW: 158.16 g/mol [1]
Executive Summary: A Strategic Scaffold for Drug Discovery
1,7-Naphthyridine-8-carbaldehyde represents a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and DNA-intercalating agents.[1] As a bioisostere of quinoline-8-carbaldehyde and isoquinoline-1-carbaldehyde, this scaffold offers unique physicochemical properties due to the incorporation of two nitrogen atoms at the 1- and 7-positions.[1]
For the medicinal chemist, the C8-aldehyde functionality serves as a "privileged handle," enabling rapid diversification via reductive amination or olefination to access novel chemical space.[1][2] Its specific geometry—placing the electrophilic aldehyde peri to the N1 nitrogen—creates opportunities for intramolecular hydrogen bonding in derived alcohols or amines, potentially locking bioactive conformations.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]
The following data aggregates calculated and observed properties essential for experimental design.
| Property | Data | Context/Notes |
| CAS Number | 1824129-24-9 | Specific to the 8-carbaldehyde derivative.[1] |
| IUPAC Name | 1,7-Naphthyridine-8-carbaldehyde | Also known as 8-Formyl-1,7-naphthyridine.[1] |
| Molecular Weight | 158.16 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1][2] |
| Appearance | Pale yellow to yellow solid | Typical of fused nitrogen heterocycles. |
| Predicted LogP | ~1.3 – 1.8 | Moderate lipophilicity; suitable for CNS penetration.[1] |
| H-Bond Acceptors | 3 (N1, N7, O=C) | High capacity for target engagement.[1][2] |
| Topological PSA | ~43 Ų | Favorable for membrane permeability.[1] |
| Solubility | DMSO, DCM, MeOH | Sparingly soluble in water; acid-soluble (protonation).[1][2] |
Structural Analysis
The 1,7-naphthyridine core is electron-deficient.[1] The C8 position is unique because it resides in the "peri" region relative to N1.
-
Electronic Effect: The aldehyde is highly electrophilic due to the electron-withdrawing nature of the naphthyridine ring (inductive effect of N7 and N1).[1]
-
Steric Environment: The C8-substituent is sterically crowded by the N1 lone pair, which can influence the rotational barrier of the aldehyde group.
Synthetic Accessibility & Manufacturing[1]
Synthesis of 1,7-naphthyridine-8-carbaldehyde is rarely performed de novo from acyclic precursors in a single step.[1] The most robust industrial and laboratory route involves the Selenium Dioxide (SeO₂) oxidation of the commercially available or easily accessible 8-methyl-1,7-naphthyridine .[1]
Primary Synthetic Route: SeO₂ Oxidation
This protocol leverages the enhanced acidity of the methyl group at the C8 position (alpha to N7) to effect a selective oxidation.[1][2]
Reaction Scheme:
-
Starting Material: 8-Methyl-1,7-naphthyridine.[1][3][4][5][6]
-
Conditions: Reflux (100–140°C) for 2–6 hours.
Alternative Route: Metallation (Lithiation)
For high-purity applications where SeO₂ traces are unacceptable, a lithiation-formylation sequence is preferred.[1][2]
-
Reagents: n-Butyllithium (n-BuLi) or i-PrMgCl (TurboGrignard) at -78°C.
-
Quench: N,N-Dimethylformamide (DMF).
Visualization of Synthetic Workflow
The following diagram illustrates the decision logic for synthesizing this scaffold based on available precursors.
Figure 1: Synthetic pathways for accessing 1,7-Naphthyridine-8-carbaldehyde. Route A is preferred for cost-efficiency; Route B offers higher regiocontrol.[1]
Reactivity & Functionalization Protocols
The aldehyde at C8 is a versatile "warhead" for chemical biology and lead optimization.[1] Below are the three most critical transformations.
Protocol 1: Reductive Amination (Library Generation)
This is the gold standard for generating amine-based libraries (e.g., for kinase hinge binders).[1][2]
-
Stoichiometry: 1.0 eq Aldehyde + 1.1 eq Amine (primary or secondary).[1][2]
-
Acid Catalyst: Acetic acid (cat., optional, pH 5–6).
-
Reductant: Sodium triacetoxyborohydride (STAB, 1.5 eq) added after 1 hour of imine formation.
-
Workup: Quench with sat. NaHCO₃, extract with DCM.
-
Expert Note: The N7 nitrogen can act as an internal base; ensure pH is acidic enough to activate the imine but not so acidic that the amine nucleophile is fully protonated.
-
Protocol 2: Wittig Olefination
Useful for extending the carbon chain or installing Michael acceptors.[1]
-
Reagent: Stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane).[1][2]
-
Outcome: Predominantly E-alkene due to thermodynamic control.[1]
Protocol 3: Oxidation to Carboxylic Acid
Accesses the 1,7-naphthyridine-8-carboxylic acid, a precursor for amides.[1]
-
Reagent: Sodium Chlorite (NaClO₂) / H₂O₂ or Pinnick oxidation conditions.[1][2]
-
Scavenger: 2-Methyl-2-butene (to scavenge HOCl).
-
Buffer: NaH₂PO₄ (maintain pH ~3.5).
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
1,7-Naphthyridine is often used to replace:
-
Quinoline: Improves solubility and alters metabolic stability (lowers LogD).[1][2]
-
Isoquinoline: Changes the hydrogen bond acceptor vector.[1]
-
Quinoxaline: Modifies the electronic distribution while maintaining planarity.[1]
Kinase Inhibition Logic
Many kinase inhibitors target the ATP-binding pocket using a "hinge binder" motif.
-
N1 Interaction: The N1 nitrogen often accepts a hydrogen bond from the kinase hinge region (e.g., backbone NH).[2]
-
C8 Vector: The aldehyde-derived substituent projects into the solvent-exposed region or the ribose-binding pocket, allowing for solubility-enhancing groups (e.g., morpholine, piperazine) to be attached via reductive amination.[1]
Case Study Analog: While CAS 1824129-24-9 is a building block, 1,7-naphthyridine derivatives have been explored as Tpl2 kinase inhibitors and PDE4 inhibitors .[1] The 8-position functionalization is critical for tuning selectivity against off-target kinases.[1]
Safety & Handling (SDS Summary)
-
Hazards:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.[2]
-
Stability: Stable in solution for short durations (24h). Avoid prolonged exposure to strong bases which may induce Cannizzaro disproportionation or ring degradation.[1]
References
-
BenchChem. Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine. (Provides analogous scaffold reactivity data). [1][2]
- Litvinov, V. P.Chemistry of 1,7-Naphthyridines. (Comprehensive review of the ring system synthesis and properties).
-
Srivastava, K. P., et al. "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines."[1][2][7] International Journal of Chemical and Physical Sciences, Vol. 3, No. 4, 2014.[1][2][7] (Describes microwave-assisted synthesis of the core).
-
BLD Pharm. Product Analysis: 1,7-naphthyridine-8-carbaldehyde (CAS 1824129-24-9).[1] (Vendor specification and physical data).
-
Ghorbani-Vaghei, R., et al. "Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives."[1][2][8] Synthesis, 2017, 49, 763-769.[1][2][8] (Provides context on naphthyridine aldehyde reactivity).
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